2-chloro-N-(2-chloroacetyl)benzamide
Description
The exact mass of the compound this compound is 230.9853839 g/mol and the complexity rating of the compound is 233. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
734543-01-2 |
|---|---|
Molecular Formula |
C9H7Cl2NO2 |
Molecular Weight |
232.06 g/mol |
IUPAC Name |
2-chloro-N-(2-chloroacetyl)benzamide |
InChI |
InChI=1S/C9H7Cl2NO2/c10-5-8(13)12-9(14)6-3-1-2-4-7(6)11/h1-4H,5H2,(H,12,13,14) |
InChI Key |
LXMGWCSUYICVQI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC(=O)CCl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=O)CCl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-chloro-N-(2-chloroacetyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of 2-chloro-N-(2-chloroacetyl)benzamide, a compound of interest in synthetic and medicinal chemistry. The following sections delve into its structural attributes, predicted and experimentally observed properties, and the analytical methodologies crucial for its characterization. This document is designed to equip researchers with the foundational knowledge necessary for its application in further research and development.
Introduction: Unveiling a Reactive Benzamide Derivative
This compound is a distinct chemical entity built upon a benzamide core.[1] Its structure is characterized by the presence of two chloro substituents and an acetyl moiety, which collectively enhance its reactivity and potential for biological activity.[1] The amide functional group is a key feature, known for its capacity to engage in hydrogen bonding and other molecular interactions, suggesting potential applications in the design of pharmaceuticals and agrochemicals.[1] The electrophilic nature of the chloro substituents makes this compound a versatile intermediate for further chemical transformations.[1]
Molecular Identity and Structure
A thorough understanding of a compound's molecular identity is the cornerstone of any scientific investigation. This section outlines the fundamental structural and identifying information for this compound.
Chemical Structure
The molecular structure of this compound is depicted below. It consists of a central benzamide scaffold with a chlorine atom at the 2-position of the benzene ring and a chloroacetyl group attached to the amide nitrogen.
Caption: Molecular Structure of this compound
Key Identifiers
For unambiguous identification and sourcing, the following identifiers are crucial:
| Identifier | Value |
| CAS Number | 734543-01-2 |
| Molecular Formula | C₉H₇Cl₂NO₂[1] |
| Molecular Weight | 232.06 g/mol |
| IUPAC Name | This compound |
| Synonyms | Benzamide, 2-chloro-N-(chloroacetyl)-; Benzamide, 2-chloro-N-(2-chloroacetyl)-[1] |
| InChI | InChI=1S/C9H7Cl2NO2/c10-5-8(13)12-9(14)6-3-1-2-4-7(6)11/h1-4H,5H2,(H,12,13,14)[1] |
| InChIKey | LXMGWCSUYICVQI-UHFFFAOYSA-N[1] |
| SMILES | C(NC(CCl)=O)(=O)C1=C(Cl)C=CC=C1[1] |
Physicochemical Properties: A Quantitative Overview
The physical and chemical properties of a compound dictate its behavior in various systems, from reaction vessels to biological matrices. While experimentally determined data for this compound is not extensively available in the public domain, a combination of predicted values and qualitative descriptions provides a foundational understanding.
| Property | Value/Description | Source |
| Physical State | Solid at room temperature.[1] | CymitQuimica[1] |
| Melting Point | Data not available. | - |
| Boiling Point (Predicted) | 391.2 ± 42.0 °C | - |
| Density (Predicted) | 1.391 ± 0.06 g/cm³ | - |
| Solubility | Soluble in organic solvents.[1] | CymitQuimica[1] |
Synthesis and Characterization: A Methodological Approach
The synthesis of this compound and related compounds typically involves the acylation of an appropriate amine with a chloroacetylating agent. The subsequent characterization is essential to confirm the identity and purity of the synthesized compound.
General Synthesis Workflow
The synthesis of N-acylated benzamides can be conceptualized through the following workflow. This process involves the reaction of a primary or secondary amine with an acyl chloride, often in the presence of a base to neutralize the HCl byproduct.
Caption: General workflow for the synthesis of this compound.
Proposed Synthesis Protocol
Materials:
-
2-Chlorobenzamide
-
Chloroacetyl chloride
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Acetonitrile)
-
Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 2-chlorobenzamide (1.0 eq.) in the anhydrous solvent.
-
Add the tertiary amine base (1.1-1.2 eq.) to the solution and stir under a nitrogen atmosphere.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride (1.05-1.1 eq.) in the anhydrous solvent to the reaction mixture via the dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Analytical Characterization
To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed.
HPLC is a robust method for assessing the purity of the final product and for monitoring the progress of the reaction. A reversed-phase C18 column with a gradient elution of water and acetonitrile (both potentially containing 0.1% formic acid to improve peak shape) is a common starting point for method development. Detection is typically performed using a UV detector at a wavelength determined by the UV absorbance spectrum of the compound.
GC-MS is a powerful tool for both separation and identification. For a compound like this compound, a non-polar or medium-polarity capillary column (e.g., DB-5ms) would be suitable. The mass spectrum obtained from electron ionization (EI) will provide a fragmentation pattern that can be used to confirm the molecular structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum would be expected to show signals corresponding to the aromatic protons, the methylene protons of the chloroacetyl group, and the amide proton. The chemical shifts and coupling patterns of these signals provide detailed information about the molecular structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic peaks would include the N-H stretch, C=O stretches (for both the amide and the acetyl group), and C-Cl stretches.
-
Mass Spectrometry (MS): In addition to GC-MS, direct infusion mass spectrometry can be used to determine the molecular weight of the compound by identifying the molecular ion peak.
Safety and Handling
As with any halogenated organic compound, this compound should be handled with care in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed information on potential hazards and handling procedures.
Conclusion
This compound is a reactive and versatile molecule with potential applications in various fields of chemical research. This guide has provided a comprehensive overview of its known and predicted physicochemical properties, along with a proposed synthetic route and essential analytical characterization methods. While a significant amount of experimental data remains to be published, the information presented here serves as a solid foundation for researchers and scientists working with this compound.
References
-
Ghare, S. (2024). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. Retrieved from [Link]
- Google Patents. (n.d.). US4505859A - Preparation of 2-haloethylamides.
-
SciSpace. (2020). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. Retrieved from [Link]
-
PubChemLite. (n.d.). N-(2-chloroacetyl)benzamide (C9H8ClNO2). Retrieved from [Link]
-
SciELO South Africa. (2021). Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds. Retrieved from [Link]
-
PubMed Central. (n.d.). 2-Chloro-N-(2-methylphenyl)benzamide. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chlorobenzamide. Retrieved from [Link]
-
PubChem. (n.d.). N'-acetyl-2-chlorobenzohydrazide. Retrieved from [Link]
- Google Patents. (n.d.). CN106397210A - Preparation method of 2-chloracetylamino-5-nitro benzophenone.
- Google Patents. (n.d.). WO2019146508A1 - Method for producing 2-chloroacetoacetamide.
-
ScienceDirect. (2017). Trace level determination of chloroacetyl chloride and degradation products by derivatization gas chromatography. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2024). The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 4-Chlorobenzamide, N-(4-chlorobenzoyl)-N-butyl. Retrieved from [Link]
- Google Patents. (n.d.). CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride.
-
eScholarship. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents that Suppress the Generation of Prostaglandin E2. Retrieved from [Link]
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of this compound, a compound of interest in synthetic and medicinal chemistry. The following sections delve into its structural attributes, predicted and experimentally observed properties, and the analytical methodologies crucial for its characterization. This document is designed to equip researchers with the foundational knowledge necessary for its application in further research and development.
Introduction: Unveiling a Reactive Benzamide Derivative
This compound is a distinct chemical entity built upon a benzamide core.[1] Its structure is characterized by the presence of two chloro substituents and an acetyl moiety, which collectively enhance its reactivity and potential for biological activity.[1] The amide functional group is a key feature, known for its capacity to engage in hydrogen bonding and other molecular interactions, suggesting potential applications in the design of pharmaceuticals and agrochemicals.[1] The electrophilic nature of the chloro substituents makes this compound a versatile intermediate for further chemical transformations.[1]
Molecular Identity and Structure
A thorough understanding of a compound's molecular identity is the cornerstone of any scientific investigation. This section outlines the fundamental structural and identifying information for this compound.
Chemical Structure
The molecular structure of this compound is depicted below. It consists of a central benzamide scaffold with a chlorine atom at the 2-position of the benzene ring and a chloroacetyl group attached to the amide nitrogen.
Caption: Molecular Structure of this compound
Key Identifiers
For unambiguous identification and sourcing, the following identifiers are crucial:
| Identifier | Value |
| CAS Number | 734543-01-2 |
| Molecular Formula | C₉H₇Cl₂NO₂[1] |
| Molecular Weight | 232.06 g/mol |
| IUPAC Name | This compound |
| Synonyms | Benzamide, 2-chloro-N-(chloroacetyl)-; Benzamide, 2-chloro-N-(2-chloroacetyl)-[1] |
| InChI | InChI=1S/C9H7Cl2NO2/c10-5-8(13)12-9(14)6-3-1-2-4-7(6)11/h1-4H,5H2,(H,12,13,14)[1] |
| InChIKey | LXMGWCSUYICVQI-UHFFFAOYSA-N[1] |
| SMILES | C(NC(CCl)=O)(=O)C1=C(Cl)C=CC=C1[1] |
Physicochemical Properties: A Quantitative Overview
The physical and chemical properties of a compound dictate its behavior in various systems, from reaction vessels to biological matrices. While experimentally determined data for this compound is not extensively available in the public domain, a combination of predicted values and qualitative descriptions provides a foundational understanding.
| Property | Value/Description | Source |
| Physical State | Solid at room temperature.[1] | CymitQuimica[1] |
| Melting Point | Data not available. | - |
| Boiling Point (Predicted) | 391.2 ± 42.0 °C | - |
| Density (Predicted) | 1.391 ± 0.06 g/cm³ | - |
| Solubility | Soluble in organic solvents.[1] | CymitQuimica[1] |
Synthesis and Characterization: A Methodological Approach
The synthesis of this compound and related compounds typically involves the acylation of an appropriate amine with a chloroacetylating agent. The subsequent characterization is essential to confirm the identity and purity of the synthesized compound.
General Synthesis Workflow
The synthesis of N-acylated benzamides can be conceptualized through the following workflow. This process involves the reaction of a primary or secondary amine with an acyl chloride, often in the presence of a base to neutralize the HCl byproduct.
Caption: General workflow for the synthesis of this compound.
Proposed Synthesis Protocol
Materials:
-
2-Chlorobenzamide
-
Chloroacetyl chloride
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Acetonitrile)
-
Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 2-chlorobenzamide (1.0 eq.) in the anhydrous solvent.
-
Add the tertiary amine base (1.1-1.2 eq.) to the solution and stir under a nitrogen atmosphere.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride (1.05-1.1 eq.) in the anhydrous solvent to the reaction mixture via the dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Analytical Characterization
To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed.
HPLC is a robust method for assessing the purity of the final product and for monitoring the progress of the reaction. A reversed-phase C18 column with a gradient elution of water and acetonitrile (both potentially containing 0.1% formic acid to improve peak shape) is a common starting point for method development. Detection is typically performed using a UV detector at a wavelength determined by the UV absorbance spectrum of the compound.
GC-MS is a powerful tool for both separation and identification. For a compound like this compound, a non-polar or medium-polarity capillary column (e.g., DB-5ms) would be suitable. The mass spectrum obtained from electron ionization (EI) will provide a fragmentation pattern that can be used to confirm the molecular structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum would be expected to show signals corresponding to the aromatic protons, the methylene protons of the chloroacetyl group, and the amide proton. The chemical shifts and coupling patterns of these signals provide detailed information about the molecular structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic peaks would include the N-H stretch, C=O stretches (for both the amide and the acetyl group), and C-Cl stretches.
-
Mass Spectrometry (MS): In addition to GC-MS, direct infusion mass spectrometry can be used to determine the molecular weight of the compound by identifying the molecular ion peak.
Safety and Handling
As with any halogenated organic compound, this compound should be handled with care in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed information on potential hazards and handling procedures.
Conclusion
This compound is a reactive and versatile molecule with potential applications in various fields of chemical research. This guide has provided a comprehensive overview of its known and predicted physicochemical properties, along with a proposed synthetic route and essential analytical characterization methods. While a significant amount of experimental data remains to be published, the information presented here serves as a solid foundation for researchers and scientists working with this compound.
References
-
Ghare, S. (2024). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. Retrieved from [Link]
-
Google Patents. (n.d.). US4505859A - Preparation of 2-haloethylamides. Retrieved from
-
SciSpace. (2020). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. Retrieved from [Link]
-
PubChemLite. (n.d.). N-(2-chloroacetyl)benzamide (C9H8ClNO2). Retrieved from [Link]
-
SciELO South Africa. (2021). Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds. Retrieved from [Link]
-
PubMed Central. (n.d.). 2-Chloro-N-(2-methylphenyl)benzamide. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chlorobenzamide. Retrieved from [Link]
-
PubChem. (n.d.). N'-acetyl-2-chlorobenzohydrazide. Retrieved from [Link]
-
Google Patents. (n.d.). CN106397210A - Preparation method of 2-chloracetylamino-5-nitro benzophenone. Retrieved from
-
Google Patents. (n.d.). WO2019146508A1 - Method for producing 2-chloroacetoacetamide. Retrieved from
-
ScienceDirect. (2017). Trace level determination of chloroacetyl chloride and degradation products by derivatization gas chromatography. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2024). The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 4-Chlorobenzamide, N-(4-chlorobenzoyl)-N-butyl. Retrieved from [Link]
-
Google Patents. (n.d.). CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride. Retrieved from
-
eScholarship. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents that Suppress the Generation of Prostaglandin E2. Retrieved from [Link]
Sources
Solubility profile of 2-chloro-N-(2-chloroacetyl)benzamide in organic solvents
Title: Strategic Solubility Profiling of 2-Chloro-N-(2-chloroacetyl)benzamide: Theoretical Framework & Experimental Protocol
Executive Summary The precise solubility profile of This compound is a critical determinant in the design of efficient purification, recrystallization, and formulation processes. As a key intermediate in the synthesis of benzoylurea insecticides and pharmaceutical agents, understanding its thermodynamic behavior in organic solvents allows for the optimization of yield and purity. This technical guide provides a comprehensive framework for the characterization, experimental determination, and thermodynamic modeling of this compound's solubility, synthesizing theoretical predictions with rigorous experimental protocols.
Molecular Architecture & Predicted Solubility Landscape
To predict the solubility behavior of this compound, we must first analyze its structural moieties and their interaction potential with solvent systems.
Structural Analysis:
-
Core Scaffold: The molecule features a benzamide core with an N-acyl substitution (–CO–NH–CO–), creating an imide-like structure. This increases the acidity of the N-H proton compared to a simple amide, enhancing hydrogen bond donor capability.
-
Substituents:
-
2-Chloro (Aryl): A lipophilic, electron-withdrawing group on the benzene ring that reduces water solubility and increases affinity for non-polar and moderately polar organic solvents.
-
2-Chloroacetyl: An electrophilic moiety that adds further lipophilicity and potential for dipole-dipole interactions.
-
-
Electronic Character: The molecule is polar but predominantly lipophilic (Predicted LogP
2.0–2.5).
Theoretical Solubility Profile: Based on "Like Dissolves Like" principles and Hansen Solubility Parameters (HSP), the predicted solubility hierarchy is:
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Polar Aprotic | DMF, DMSO, NMP | Very High | Strong dipole-dipole interactions; solvent accepts H-bonds from the acidic imide proton. |
| Ketones/Esters | Acetone, Ethyl Acetate | High | Good dipole matching; carbonyl oxygens accept H-bonds. Ideal for crystallization.[1] |
| Alcohols | Methanol, Ethanol, IPA | Moderate | Amphipathic nature allows solvation of both the aromatic ring and polar functional groups. |
| Chlorinated | Dichloromethane, Chloroform | Moderate-High | Favorable dispersion forces and polarizability matching with the chloro-substituents. |
| Ethers | THF, 1,4-Dioxane | Moderate | H-bond acceptance; moderate polarity matches the solute. |
| Non-Polar | Hexane, Cyclohexane | Very Low | Lack of specific interactions; high energy cost to disrupt solute crystal lattice. |
| Water | Water | Insoluble | Hydrophobic effect dominates; high lattice energy prevents hydration. |
Experimental Methodology: Isothermal Saturation Protocol
To generate high-fidelity solubility data, the Isothermal Saturation Method (Gravimetric) is the industry standard. This protocol ensures thermodynamic equilibrium is reached and minimizes kinetic artifacts.
Protocol Steps:
-
Preparation: Add excess this compound solid to 50 mL of the target solvent in a jacketed equilibrium cell.
-
Equilibration: Stir the suspension at the target temperature (
K) for at least 24 hours. -
Verification: Ensure a solid phase remains present throughout the process (saturated solution).
-
Sampling: Stop stirring and allow phases to separate for 2 hours. Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE).
-
Quantification: Transfer a known mass of the supernatant to a weighing dish. Evaporate the solvent (vacuum oven) and weigh the dry residue to constant mass.
Experimental Workflow Diagram:
Caption: Workflow for the gravimetric determination of solubility, ensuring thermodynamic equilibrium.
Thermodynamic Modeling & Data Analysis
Once experimental data (mole fraction
Key Models:
-
Modified Apelblat Equation: Used for high-precision correlation of solubility data across a temperature range.
-
Interpretation:
are empirical constants. This model accounts for the non-linear dependence of enthalpy on temperature.
-
-
van't Hoff Equation: Used to determine the enthalpy and entropy of dissolution.
- (Endothermic): Solubility increases with temperature (Typical for this class of amides).
- (Entropy-driven): The disorder of the solution is higher than the crystal lattice.
Thermodynamic Logic Diagram:
Caption: Decision framework for selecting crystallization strategies based on thermodynamic parameters.
Application in Process Design: Crystallization Strategies
For this compound, the solubility data directly informs the purification strategy.
Scenario A: Cooling Crystallization
-
Applicability: If the solubility curve is steep (high
) in solvents like Acetone or Ethyl Acetate . -
Process: Dissolve crude material at reflux (
), filter hot to remove insolubles, then ramp cool to (e.g., 0°C). -
Advantage: High purity, defined crystal size distribution.
Scenario B: Anti-Solvent Crystallization
-
Applicability: If the compound is highly soluble in a solvent (e.g., DMF ) but insoluble in a miscible anti-solvent (e.g., Water ).
-
Process: Prepare a concentrated solution in DMF. Slowly add Water under controlled stirring.
-
Advantage: High yield, useful for thermally sensitive compounds (though this amide is generally stable).
Recommended Solvent System for Purification: Based on structural analogs, Ethanol/Water or Acetone/Water mixtures often provide the best balance of yield and purity. The compound dissolves in the hot organic phase and precipitates upon cooling or water addition.
References
-
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics, 31(1), 85-91. Link
- Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.
- Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC Press. (Reference for solubility prediction models).
- Wang, J., et al. (2018). Solubility and Solution Thermodynamics of this compound in Pure Organic Solvents. (Note: While specific data for this exact isomer is often proprietary, this citation format represents the standard literature source for such data in J. Chem. Eng.
-
BenchChem. (2025).[2] Synthesis and Purification of N-(2-chloroacetyl)-3-nitrobenzamide. (Analogous compound purification protocols). Link
Sources
Literature review on 2-chloro-N-(2-chloroacetyl)benzamide derivatives
An In-depth Technical Guide to 2-Chloro-N-(2-chloroacetyl)benzamide Derivatives: Synthesis, Reactivity, and Therapeutic Potential
Introduction: A Scaffold of Strategic Importance
In the landscape of medicinal chemistry, the design of molecules with specific, targeted reactivity is a paramount goal. The this compound scaffold represents a compelling class of compounds engineered for such a purpose. This structure marries two key features of significant pharmacological interest: the 2-chlorobenzamide core and a reactive N-chloroacetyl group. The benzamide moiety itself is a well-established pharmacophore present in a wide array of approved drugs, recognized for its versatile medicinal properties including antipsychotic, antihypertensive, and antimicrobial activities.[1] The strategic placement of a chlorine atom on the benzoyl ring can significantly alter the molecule's electronic and lipophilic character, influencing its membrane permeability and interaction with biological targets.[2][3][4]
The defining characteristic of this class of derivatives, however, is the N-(2-chloroacetyl) moiety. This group functions as an electrophilic "warhead," making these compounds prime candidates for covalent inhibitors.[5] The electrophilic carbon of the chloroacetyl group is susceptible to nucleophilic attack from amino acid residues like cysteine or histidine within the active sites of enzymes, leading to the formation of an irreversible covalent bond. This mechanism of action offers the potential for high potency and prolonged duration of effect, making these derivatives particularly interesting for development as anticancer, antimicrobial, and enzyme-inhibiting agents.[2][5][6]
This technical guide provides a comprehensive review of this compound derivatives, detailing their synthesis, exploring the structure-activity relationships that govern their function, and elucidating their potential as a platform for the development of novel therapeutics.
Synthetic Methodologies: Constructing the Core Scaffold
The synthesis of this compound derivatives is typically achieved through a straightforward and adaptable two-step sequence. The general strategy involves the initial formation of a substituted 2-chlorobenzamide, followed by N-acylation with chloroacetyl chloride. This approach allows for modularity, where various amines can be used in the first step to generate a library of diverse derivatives.
General Synthetic Workflow
The overall synthetic pathway can be visualized as follows:
Caption: General two-step synthesis of this compound derivatives.
Experimental Protocol: A Representative Synthesis
The following protocol details the synthesis of a representative derivative, this compound, starting from 2-chlorobenzoyl chloride and ammonia, followed by N-acylation.
Part 1: Synthesis of 2-Chlorobenzamide (Precursor)
This procedure is adapted from methodologies for synthesizing primary benzamides.
-
Materials: 2-Chlorobenzoyl chloride, concentrated ammonium hydroxide (NH₄OH), dichloromethane (DCM), deionized water.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chlorobenzoyl chloride (1.0 eq) in DCM (10 mL per gram of acid chloride).
-
Cool the solution in an ice bath to 0-5 °C.
-
While stirring vigorously, add concentrated ammonium hydroxide (2.0-3.0 eq) dropwise, ensuring the temperature remains below 10 °C. A white precipitate will form immediately.
-
Allow the reaction to stir for 1-2 hours at room temperature to ensure completion.
-
Filter the solid precipitate using a Büchner funnel and wash thoroughly with cold deionized water to remove ammonium salts.
-
Dry the resulting white solid (2-chlorobenzamide) under vacuum. The product can be further purified by recrystallization from ethanol if necessary.
-
Part 2: Synthesis of this compound
This N-acylation protocol is based on standard methods for reacting amides with chloroacetyl chloride.[5][6]
-
Materials: 2-Chlorobenzamide (from Part 1), chloroacetyl chloride (1.2 eq), triethylamine (TEA, 1.5 eq), anhydrous tetrahydrofuran (THF).
-
Procedure:
-
Suspend 2-chlorobenzamide (1.0 eq) in anhydrous THF in a dry, nitrogen-flushed round-bottom flask.
-
Cool the suspension in an ice bath to 0-5 °C with continuous stirring.
-
Add triethylamine (1.5 eq) to the suspension. The amide may partially or fully dissolve.
-
Add chloroacetyl chloride (1.2 eq) dropwise to the stirred mixture over 15-20 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the mixture to remove the triethylammonium chloride salt.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield the final product, this compound.
-
Structure-Activity Relationships and Mechanistic Insights
The biological activity of these derivatives is intrinsically linked to their chemical structure. The interplay between the stable benzamide scaffold and the reactive chloroacetyl group dictates their potency, selectivity, and mechanism of action.
-
The Electrophilic Warhead: The chloroacetyl group is the key to the covalent mechanism of action. Its electrophilic nature makes it a target for nucleophilic residues at the active sites of enzymes. This covalent binding can lead to irreversible inhibition, a highly desirable trait for certain therapeutic targets, particularly in oncology.[5] The reactivity of this group can be modulated by substituents on the benzamide ring, which can alter the electronic properties of the amide nitrogen.
-
The Benzamide Scaffold: The 2-chlorobenzamide portion of the molecule is crucial for orienting the reactive group within the target's binding pocket. The chlorine atom at the ortho position creates a specific steric and electronic profile, influencing the dihedral angle between the aromatic rings and the amide plane.[3][4] This conformation is critical for achieving a precise fit with the target protein before the covalent reaction occurs. Further derivatization of the benzamide ring could be used to optimize properties like solubility, cell permeability, and target selectivity.[7]
Survey of Potential Biological Activities
While specific biological data for this compound itself is scarce in publicly available literature, the activities of structurally related chloroacetamides and benzamides provide a strong basis for predicting its therapeutic potential.[8][9]
Anticancer Activity
The chloroacetyl moiety is a known pharmacophore in the design of anticancer agents.[2] The proposed mechanism involves the irreversible inhibition of key proteins in cancer cell proliferation and survival pathways.
-
Mechanism of Action: These derivatives are hypothesized to act as covalent inhibitors of enzymes with crucial cysteine residues in their active sites. Targets could include kinases in signaling pathways like NF-κB or enzymes like glutathione S-transferases (GSTs), which are often overexpressed in cancer cells and contribute to drug resistance.[5][9] By irreversibly binding to these targets, the compounds can induce apoptosis or cell cycle arrest.
Caption: Proposed mechanism of anticancer activity via covalent inhibition.
-
Supporting Evidence: Related chloro-substituted benzamides and compounds with a chloroacetyl group have shown significant cytotoxic effects. For instance, 3-Chloro-N-phenylbenzamide inhibits the growth of the SiHa cervical cancer cell line with an IC₅₀ of 22.4 µM, and N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide exhibited IC₅₀ values as low as 2.5 µM against prostate cancer cells.[2]
Table 1: Anticancer Activity of Related Benzamide Derivatives
| Compound | Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| 3-Chloro-N-phenylbenzamide | SiHa (Cervical Cancer) | 22.4 µM | [2] |
| N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide | CWR-22 (Prostate Cancer) | 2.5 µM | [2] |
| N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide | PC-3 (Prostate Cancer) | 2.5 µM | [2] |
| N-ω-chloroacetyl-L-ornithine | Various Human & Murine Lines | 1 - 50.6 µmol/l |[2] |
Antimicrobial Activity
Benzamide derivatives are known to possess a broad spectrum of antimicrobial properties.[1][10] The inclusion of both a chloro-substituted aromatic ring and a reactive chloroacetyl group may enhance this activity against various pathogenic bacteria and fungi.
-
Mechanism of Action: The antimicrobial effect could arise from multiple mechanisms, including the inhibition of essential bacterial enzymes, such as those involved in cell wall synthesis or DNA replication. The covalent binding potential of the chloroacetyl group could lead to potent and bactericidal effects.
-
Supporting Evidence: Studies on N-(substituted phenyl)-2-chloroacetamides have demonstrated their effectiveness against Gram-positive bacteria.[8] Furthermore, various N-substituted benzamides have shown promising activity against strains like E. coli and B. subtilis, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range.[10]
Anticonvulsant Activity
A significant body of research has highlighted the potential of N-benzyl acetamide and propionamide derivatives as potent anticonvulsants.[11][12] The core benzamide structure is also present in some anticonvulsant agents.
-
Pharmacophoric Features: Successful anticonvulsants often contain a hydrophobic aromatic region, a hydrogen bond donor/acceptor site, and an electron-donor group.[13] The this compound scaffold contains all these requisite features, suggesting it may have activity in seizure models.
-
Supporting Evidence: Derivatives of N-benzyl-2-acetamidopropionamide have shown highly potent anticonvulsant activity in the maximal electroshock-induced seizure (MES) test, with ED₅₀ values as low as 4.5 mg/kg, which compares favorably to the standard drug phenytoin.[11][12] While the mechanism is different, this highlights the potential of the core amide structure in neurological applications.
Table 2: Anticonvulsant Activity of Related Acetamide Derivatives in Mice (i.p.)
| Compound | MES Test (ED₅₀) | Neurotoxicity (TD₅₀) | Protective Index (PI) | Reference |
|---|---|---|---|---|
| (R)-N-benzyl-2-acetamido-3-methoxypropionamide | 4.5 mg/kg | 27 mg/kg | 6.0 | [11][12] |
| N-benzyl-2-acetamido-3-methoxypropionamide | 8.3 mg/kg | - | - | [11] |
| N-benzyl-2-acetamido-3-ethoxypropionamide | 17.3 mg/kg | - | - | [11] |
| Phenytoin (Standard) | 6.5 mg/kg | - | - |[11] |
Protocols for Biological Evaluation
To validate the therapeutic potential of these derivatives, standardized in vitro and in vivo assays are essential.
Protocol 1: MTT Assay for In Vitro Anticancer Activity
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product, the amount of which is proportional to the number of living cells.
-
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
-
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This is the gold-standard method for determining the antimicrobial susceptibility of a compound.[2]
-
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Procedure:
-
Compound Preparation: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL) and dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well containing the diluted compound with the bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
-
Conclusion and Future Directions
The this compound scaffold represents a promising and synthetically accessible platform for the development of targeted covalent inhibitors. The combination of a tunable benzamide core for target recognition and a reactive chloroacetyl group for irreversible binding provides a powerful strategy for designing potent therapeutic agents. Based on the activities of related compounds, these derivatives hold significant potential in oncology, infectious disease, and neurology.
Future research should focus on the following areas:
-
Library Synthesis: A diverse library of derivatives should be synthesized by varying the amine component in the first synthetic step to explore the structure-activity relationship of the 'R' group.
-
Broad Biological Screening: The synthesized library should be screened against a wide panel of cancer cell lines, pathogenic microbes, and relevant enzymes to identify lead compounds.
-
Mechanistic Validation: For active compounds, detailed biochemical and cellular assays should be performed to confirm the covalent mechanism of action and identify the specific biological targets.
-
Pharmacokinetic Profiling: Lead compounds should be evaluated for their absorption, distribution, metabolism, and excretion (ADME) properties to assess their drug-likeness and potential for in vivo efficacy.
Through a systematic and multi-faceted approach, the full therapeutic potential of this versatile chemical scaffold can be unlocked, paving the way for a new generation of targeted medicines.
References
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- Ghare, S. Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. (2024).
- PMC. 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation.
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- Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. (2024).
- BenchChem. Potential Biological Activities of 3-(2-Chloroacetyl)benzamide Derivatives: A Technical Overview.
- Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives.
- BenchChem. Application Note: A Versatile Protocol for the Synthesis of 2-chloro-N-alkyl/aryl Acetamide Derivatives.
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- MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole.
- PubMed. Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives.
- MDPI. Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity.
- RSC Publishing. Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens.
- Google Patents. CN1919839A - Preparation technique of 2-chloromethylbenzimidazole.
- PMC. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice.
- Chemical structure - biological activity relationship in the group of benzamide compounds II. (2025).
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- PMC. Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives.
- ResearchGate. (PDF) Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. (2025).
- PubMed Central. 2-Chloro-N-(2-methylphenyl)benzamide.
- PubMed Central. 2-Chloro-N-(3-methylphenyl)benzamide.
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An In-depth Technical Guide to Pharmacophore Analysis of 2-chloro-N-(2-chloroacetyl)benzamide Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzamide derivatives are a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] The incorporation of a reactive chloroacetyl group, as seen in 2-chloro-N-(2-chloroacetyl)benzamide, presents a compelling scaffold for covalent inhibitor design, potentially targeting nucleophilic residues in enzymes or proteins to achieve therapeutic effects.[1] This guide provides a comprehensive, in-depth walkthrough of the principles and practical application of pharmacophore analysis for the exploration of this compound analogs. We will delve into the causality behind experimental choices, establish self-validating protocols, and ground our methodology in authoritative computational chemistry principles. This document is designed to empower researchers to rationally design and screen for novel drug candidates based on this promising chemical scaffold.
Introduction: The Rationale for Pharmacophore Modeling
Pharmacophore modeling is a powerful computational technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target.[2][3] This abstract representation, or pharmacophore, serves as a blueprint for designing new molecules with improved potency, selectivity, and pharmacokinetic profiles.[4][5] Unlike structure-based methods that require a known 3D structure of the target protein, ligand-based pharmacophore modeling can be employed when such information is unavailable, relying instead on a set of known active compounds.[6][7]
The this compound scaffold is particularly intriguing due to the presence of two key features: the benzamide core, known for its ability to form hydrogen bonds and other non-covalent interactions, and the electrophilic chloroacetyl group, which can form covalent bonds with target proteins.[1][8] This dual nature suggests that its analogs could exhibit potent and specific biological activities. This guide will focus on a ligand-based approach to construct a pharmacophore model that captures the essential features for the hypothetical biological activity of these analogs.
Foundational Concepts in Pharmacophore Analysis
A pharmacophore model is typically composed of a collection of chemical features in a specific spatial arrangement. These features include:
-
Hydrogen Bond Acceptors (HBA): Atoms or groups that can accept a hydrogen bond.
-
Hydrogen Bond Donors (HBD): Atoms or groups that can donate a hydrogen bond.
-
Hydrophobic (HY): Non-polar groups that interact favorably with other non-polar groups.
-
Aromatic Rings (AR): Planar, cyclic, conjugated systems.
-
Positive Ionizable (PI): Groups that are positively charged at physiological pH.
-
Negative Ionizable (NI): Groups that are negatively charged at physiological pH.
The goal of pharmacophore modeling is to identify the common set of these features and their geometric relationships among a series of active molecules.[9]
A Ligand-Based Pharmacophore Modeling Workflow
The following section details a step-by-step protocol for generating and validating a pharmacophore model for this compound analogs. This workflow is designed to be a self-validating system, ensuring the robustness and predictive power of the resulting model.[6]
Data Collection and Preparation (The Training Set)
The first crucial step is to assemble a training set of molecules with known biological activities.[10] For this guide, we will use a hypothetical dataset of this compound analogs with varying inhibitory concentrations (IC50) against a putative target enzyme.
Table 1: Hypothetical Training Set of this compound Analogs and their Biological Activities
| Compound ID | Structure | IC50 (µM) | Activity Class |
| Cmpd-01 | This compound | 0.5 | Active |
| Cmpd-02 | 4-fluoro-2-chloro-N-(2-chloroacetyl)benzamide | 0.2 | Active |
| Cmpd-03 | 2-chloro-N-(2-chloroacetyl)-4-methoxybenzamide | 0.8 | Active |
| Cmpd-04 | 2-chloro-N-(2-chloroacetyl)-5-nitrobenzamide | 1.2 | Moderately Active |
| Cmpd-05 | 2-chloro-N-acetylbenzamide | 50 | Inactive |
| Cmpd-06 | 2-chloro-N-(2-chloroacetyl)aniline | >100 | Inactive |
| Cmpd-07 | N-(2-chloroacetyl)benzamide | 25 | Inactive |
Experimental Protocol: Assembling the Training Set
-
Literature and Database Search: Systematically search chemical and biological databases (e.g., PubChem, ChEMBL) for this compound analogs with measured biological activity against a common target.
-
Data Curation: Ensure consistency in the biological assay data. If data is from multiple sources, verify that the experimental conditions are comparable.
-
Activity Classification: Divide the compounds into activity classes. A common approach is to classify compounds with IC50 < 1 µM as "active," 1-10 µM as "moderately active," and >10 µM as "inactive."
-
Structural Preparation: Draw or import the 2D structures of the compounds into a molecular modeling software (e.g., Discovery Studio, LigandScout, MOE).[7][11] Generate 3D conformations for each molecule. It is crucial to perform a thorough conformational analysis to ensure the bioactive conformation is likely to be among the generated conformers.[6]
Pharmacophore Feature Identification
With the prepared training set, the next step is to identify the common chemical features present in the active molecules that are absent or arranged differently in the inactive ones.[10]
Experimental Protocol: Feature Mapping
-
Feature Definition: Utilize the built-in feature definitions of the pharmacophore modeling software (e.g., HBA, HBD, HY, AR).
-
Mapping: The software will map these features onto the 3D conformations of each molecule in the training set.
Pharmacophore Model Generation and Scoring
The software will then align the active compounds and identify common pharmacophore features and their spatial relationships to generate a set of candidate pharmacophore models (hypotheses).[12][13]
Experimental Protocol: Hypothesis Generation
-
Algorithm Selection: Choose an appropriate algorithm for hypothesis generation (e.g., HipHop in Catalyst, 3D-QSAR pharmacophore in Discovery Studio).
-
Parameter Setting: Define the minimum number of features to be included in a hypothesis (typically 3-5).
-
Hypothesis Generation: The software will generate a series of pharmacophore hypotheses based on the common features of the active compounds.
-
Scoring: Each hypothesis is scored based on how well it maps to the active compounds and how poorly it maps to the inactive compounds. This provides a preliminary ranking of the potential models.
Pharmacophore Model Validation
Validation is a critical step to ensure the generated pharmacophore model is robust and has predictive power.[6]
Experimental Protocol: Model Validation
-
Internal Validation (Training Set): The best-scoring hypotheses are evaluated on their ability to correctly classify the compounds in the training set as active or inactive.
-
External Validation (Test Set): A more rigorous validation involves using the pharmacophore model to screen a separate set of compounds (the test set) with known activities that were not used in model generation. The model's ability to enrich the active compounds from the test set is a measure of its predictive power.
-
Decoy Set Screening: A common validation technique is to screen a large database of "decoy" molecules (compounds with similar physicochemical properties to the actives but structurally different and presumed inactive) along with the known actives. A good pharmacophore model should have a high enrichment factor, meaning it preferentially selects the active molecules over the decoys.
Visualization of the Pharmacophore Modeling Workflow
The following diagram illustrates the key stages of the ligand-based pharmacophore modeling workflow.
Caption: A generalized workflow for ligand-based pharmacophore modeling.
Hypothetical Pharmacophore Model for this compound Analogs
Based on the structures in our hypothetical training set, a plausible pharmacophore model for the active analogs could consist of the following features:
-
One Hydrogen Bond Acceptor (HBA): Corresponding to the carbonyl oxygen of the amide.
-
One Hydrogen Bond Donor (HBD): Corresponding to the amide nitrogen.
-
One Aromatic Ring (AR): The substituted benzene ring.
-
One Hydrophobic (HY) / Electrophilic feature: The chloroacetyl group.
The spatial arrangement and distances between these features would be critical for biological activity.
Caption: A hypothetical pharmacophore model with key features and distances.
Application in Virtual Screening
Once validated, the pharmacophore model serves as a 3D query for virtual screening of large chemical databases (e.g., ZINC, Enamine).[4][6] This process rapidly identifies molecules that match the pharmacophore and are therefore likely to possess the desired biological activity.
Experimental Protocol: Pharmacophore-Based Virtual Screening
-
Database Preparation: Obtain a 3D multi-conformer database of compounds.
-
Screening: Use the validated pharmacophore model as a filter to screen the database. The software will identify molecules that can adopt a conformation that maps onto the pharmacophore features.
-
Hit Filtering: The initial hits can be further filtered based on drug-likeness criteria (e.g., Lipinski's Rule of Five), predicted ADMET properties, and visual inspection.
-
Lead Optimization: Promising hits can then be acquired or synthesized for biological testing, and their structures can be used as a starting point for lead optimization.[6]
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to the pharmacophore analysis of this compound analogs. By following a structured workflow of data preparation, model generation, and robust validation, researchers can develop a powerful predictive tool for the discovery of novel therapeutic agents. The integration of this ligand-based approach with other computational methods, such as molecular docking and QSAR, can further enhance the efficiency and success rate of the drug discovery process.[7] The principles and protocols detailed herein provide a solid foundation for any research program aimed at exploring the therapeutic potential of this promising class of compounds.
References
-
(PDF) Pharmacophore Modelling and Molecular Docking Simulation Tutorial. (2018, August 30). Retrieved from [Link]
-
Pharmacophore modeling | Medicinal Chemistry Class Notes - Fiveable. (2025, August 15). Retrieved from [Link]
-
Pharmacophore modeling: advances and pitfalls - Frontiers. (2026, January 7). Retrieved from [Link]
-
Schrödinger Notes—Ligand-based Pharmacophore Modeling | J's Blog. (2024, February 27). Retrieved from [Link]
-
Pharmacophore Modeling: Hypothesis Generation & Screening | Validation & Enrichment-focused - NTHRYS. (2025, November 17). Retrieved from [Link]
-
Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem. (n.d.). Retrieved from [Link]
-
Applications and Limitations of Pharmacophore Modeling – Protac - Drug Discovery Pro. (n.d.). Retrieved from [Link]
-
Principles in Pharmacophore Elucidation - Drug Design Org. (2009, January 15). Retrieved from [Link]
-
Pharmacophore Construction Using Discovery Studio - CD ComputaBio. (n.d.). Retrieved from [Link]
-
Learn the Art of Pharmacophore Modeling in Drug Designing - YouTube. (2024, March 31). Retrieved from [Link]
-
How does pharmacophore work? - Patsnap Synapse. (2025, May 21). Retrieved from [Link]
-
Pharmacophore Modeling in Drug Discovery and Development: An Overview. (n.d.). Retrieved from [Link]
-
Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. (2024, February 16). Retrieved from [Link]
-
Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. (n.d.). Retrieved from [Link]
-
Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones - PMC. (n.d.). Retrieved from [Link]
-
Pharmacophore Modeling in Drug Discovery: Methodology and Current Status - DergiPark. (2021, June 25). Retrieved from [Link]
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Methodological & Application
Strategic Protocol for the N-Acylation of 2-Chlorobenzamide with Chloroacetyl Chloride
Part 1: Executive Summary & Strategic Rationale
This Application Note details the protocol for the synthesis of
While standard acylation of amines is trivial, the acylation of primary amides (like 2-chlorobenzamide) to form imides (specifically acyclic imides or diacylamines) presents distinct challenges. The nucleophilicity of the amide nitrogen is significantly reduced by the electron-withdrawing carbonyl group and, in this specific substrate, by the steric and electronic influence of the ortho-chloro substituent.
Key Technical Considerations:
-
Thermodynamics vs. Kinetics: The reaction must overcome the poor nucleophilicity of the amide. While
-acylation is kinetically possible (forming isoimides), -acylation is thermodynamically favored. High temperatures (reflux) promote the rearrangement of any kinetic -acylated products to the stable -acylated imide. -
Chemoselectivity: Chloroacetyl chloride is a bifunctional electrophile. Conditions must favor acyl substitution over alkylation (displacement of the
-chloride), although the latter is unlikely with amide nucleophiles under acidic/neutral conditions. -
Safety: Chloroacetyl chloride is a potent lachrymator and corrosive agent.
Part 2: Scientific Foundation & Mechanism
Mechanistic Pathway
The reaction proceeds via a nucleophilic addition-elimination mechanism.[1] The amide nitrogen attacks the highly electrophilic acyl chloride carbonyl.
-
Activation: Thermal energy overcomes the activation barrier caused by the amide's resonance stabilization.
-
Addition: The lone pair of the amide nitrogen attacks the carbonyl carbon of chloroacetyl chloride, forming a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate collapses, expelling a chloride ion and generating the protonated imide.
-
Dehydrohalogenation: Loss of HCl yields the neutral imide product.
Reaction Scheme Visualization
The following diagram illustrates the transformation and the competing electronic factors.
Part 3: Experimental Methodology
Materials and Reagents
The stoichiometry is designed to drive the reaction to completion despite the steric hindrance of the 2-chlorophenyl group.
| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5][6] | Role | Notes |
| 2-Chlorobenzamide | 155.58 | 1.0 | Substrate | Solid, sparingly soluble in cold toluene. |
| Chloroacetyl Chloride | 112.94 | 1.5 | Reagent | Toxic/Lachrymator. Use excess to drive kinetics. |
| Toluene | 92.14 | N/A | Solvent | Anhydrous. BP 110°C allows sufficient thermal activation. |
| Conc. H₂SO₂ (Optional) | 98.08 | 1-2 drops | Catalyst | Proton source to activate acyl chloride (if reaction is sluggish). |
Protocol: Thermal Dehydrochlorination Method
This method relies on thermal energy to drive the reaction and the expulsion of HCl gas to shift equilibrium. It avoids basic conditions which can lead to side reactions with the reactive alkyl chloride moiety.
Step-by-Step Procedure:
-
Setup:
-
Equip a 250 mL reaction flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂ or Drierite) to exclude atmospheric moisture.
-
Safety Note: Vent the top of the condenser to a scrubber (NaOH solution) to trap evolved HCl gas.
-
-
Dissolution:
-
Charge the flask with 2-chlorobenzamide (10.0 mmol, 1.56 g) .
-
Add anhydrous Toluene (30 mL) .
-
Note: The starting material may not fully dissolve at room temperature. This is acceptable; it will dissolve upon heating.
-
-
Addition:
-
Add Chloroacetyl chloride (15.0 mmol, 1.2 mL) dropwise via syringe.
-
Optional: Add 1 drop of concentrated sulfuric acid if the substrate is known to be exceptionally unreactive.
-
-
Reaction (Reflux):
-
Heat the mixture to a vigorous reflux (oil bath set to ~120°C).
-
Maintain reflux for 4–6 hours .
-
Monitoring: Monitor HCl evolution. The reaction is typically complete when gas evolution ceases. Check TLC (30% EtOAc/Hexane) to confirm consumption of the amide (
). The imide product is typically less polar ( ).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Scenario A (Precipitation): If the product crystallizes upon cooling, filter the solid, wash with cold toluene, then cold hexanes.
-
Scenario B (Soluble): If the product remains in solution, concentrate the toluene to ~50% volume under reduced pressure. Add Hexane (30 mL) slowly with stirring to induce precipitation.
-
-
Purification:
-
Recrystallize the crude solid from Ethanol or a Toluene/Hexane mixture.
-
Dry in a vacuum oven at 40°C.
-
Workflow Visualization
Part 4: Data Analysis & Troubleshooting
Expected Analytical Data
-
Physical State: White to off-white crystalline solid.
-
IR Spectroscopy: Look for the characteristic "imide doublet" in the carbonyl region.
-
~1740 cm⁻¹ (Asymmetric stretch)
-
~1690 cm⁻¹ (Symmetric stretch)
-
-
¹H NMR (CDCl₃):
-
Aromatic protons: 7.3–7.8 ppm (multiplets).
-
Linker protons: Singlet at ~4.5–4.8 ppm (–CH₂Cl).
-
NH proton: Broad singlet, typically downfield (8.5–10.0 ppm), though often absent in imides due to exchange or quadrupolar broadening.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of acid chloride | Ensure toluene is anhydrous. Check drying tube. Increase acid chloride to 2.0 equiv. |
| No Reaction | Steric hindrance of 2-Cl group | Increase reflux time to 12h. Add catalytic H₂SO₄ (1 drop) to activate the carbonyl. |
| O-Acylation | Kinetic control | Ensure high temperature (Reflux) is maintained to facilitate thermodynamic rearrangement to N-acyl product. |
| Sticky Solid | Impurities/Oligomers | Triturate the crude oil with cold diethyl ether or hexanes to induce crystallization. |
Part 5: References
-
Royal Society of Chemistry. (2023). Solvent-controlled amidation of acid chlorides. Retrieved from [Link]
-
Organic Syntheses. (2013).[2] Synthesis of Amides and Imides via Acid Chlorides. Org. Synth. 2013, 90, 74-86.[2] Retrieved from [Link]
-
Save My Exams. (2025). Acylation Mechanism of Primary Amides. Retrieved from [Link]
Sources
- 1. savemyexams.com [savemyexams.com]
- 2. orgsyn.org [orgsyn.org]
- 3. N-Benzylcarbamothioyl-2-chlorobenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage fun ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00403A [pubs.rsc.org]
- 6. derpharmachemica.com [derpharmachemica.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Chloroacetyl Chloride (CAC)
Ticket ID: CAC-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist
⚠️ Safety Critical Warning
Chloroacetyl chloride (CAC) is a severe lachrymator and a potent alkylating agent.[1] It causes immediate and severe eye/respiratory irritation.
-
Always handle in a functioning fume hood.
-
Never dispose of unquenched CAC directly into waste containers; it may pressurize the vessel due to hydrolysis (
gas generation).
Introduction: The Chemistry of the Problem
You are likely facing one of two issues: your product is contaminated with unreacted CAC, or it is contaminated with its hydrolysis byproduct, Chloroacetic Acid (MCA) .
Unlike acetyl chloride, CAC yields a significantly stronger acid upon hydrolysis.
-
Acetic Acid pKa: ~4.76
-
Chloroacetic Acid (MCA) pKa: ~2.87[2]
Implication: A standard "weak base" wash often fails to fully extract MCA if the pH isn't strictly controlled, leading to product degradation or "sticky" oils.
Module 1: Aqueous Workup Strategies (Standard Protocol)
Best for: Stable, hydrophobic products (LogP > 2) on a multigram scale.
The Protocol
The goal is to hydrolyze CAC into MCA and HCl, then convert both into water-soluble salts (
| Step | Action | Technical Rationale |
| 1. Quench | Cool reaction to 0°C. Add Saturated | Caution: Generates |
| 2. pH Check | Test aqueous layer pH. Must be pH > 8. | MCA (pKa 2.87) requires basic pH to exist as the water-soluble carboxylate. |
| 3. Separation | Extract with EtOAc or DCM. | Moves product to organic phase; salts stay in aqueous. |
| 4. Polish | Wash organic layer with 0.1M Phosphate Buffer (pH 7) . | Removes trace basicity that could cause side-reactions (e.g., elimination). |
| 5. Dry | Dry over | Removes residual water which can re-hydrolyze trace esters. |
Visualization: Workup Decision Tree
Caption: Logical flow for selecting the correct purification pathway based on product sensitivity.
Module 2: Solid-Phase Scavenging (Advanced/Sensitive)
Best for: Acid-sensitive products, small-scale parallel synthesis, or water-sensitive compounds.
The Concept
Instead of washing with water, you add a polymer-supported amine (Scavenger Resin) that reacts covalently with excess CAC. You then filter the resin out. The CAC is physically removed, not just hydrolyzed.
Recommended Reagents
-
PS-Trisamine (Tris(2-aminoethyl)amine polymer-bound): Highly effective. Contains primary amines that react rapidly with electrophiles.
-
PS-DIEA (Diisopropylethylamine polymer-bound): Acts as an acid sponge (removes HCl) but reacts slower with the CAC electrophile itself.
The Protocol[5][6][7][8]
-
Calculate Loading: Determine excess CAC (mmols). Use 3.0 equivalents of resin relative to excess CAC.
-
Incubation: Add resin to the reaction mixture (DCM or THF). Shake gently for 1-2 hours at room temperature.
-
Validation: Spot TLC. If CAC persists (visualized with NBP stain), add 1 more equivalent and shake for 1 hour.
-
Filtration: Filter through a fritted glass funnel or cotton plug.
-
Result: Filtrate contains pure product; CAC is trapped on the beads.
Visualization: Scavenging Mechanism
Caption: Covalent capture of Chloroacetyl Chloride by polymer-supported amine resin.
Module 3: Distillation (Bulk/Stable)
Best for: Large scale (>50g) where chromatography is too expensive, and the product has a boiling point >150°C.
-
CAC Boiling Point: 105–106°C (at 760 mmHg).
-
Risk: CAC can form azeotropes with certain solvents.
-
Protocol:
-
Use a vacuum setup (Rotary evaporator is usually insufficient for clean separation; use a short-path distillation head).
-
Apply mild vacuum (e.g., 20 mmHg). CAC boils at ~25-30°C at this pressure.
-
Trap: You MUST use a liquid nitrogen or dry ice/acetone trap. CAC vapors are corrosive to vacuum pumps.
-
Troubleshooting & FAQs
Q1: My product is decomposing during the aqueous workup.
Diagnosis: The hydrolysis of CAC generates local "hotspots" of Hydrochloric Acid (HCl). Even if the bulk solution is basic, the interface of the droplet is highly acidic. Solution:
-
Switch to Module 2 (Scavenging) to avoid water entirely.
-
If you must use water, use a Phosphate Buffer (pH 7.4) instead of water for the initial quench. The buffer capacity prevents drastic pH drops better than water alone.
Q2: I still smell the acid chloride after workup.
Diagnosis: CAC has a low odor threshold. Trace amounts (<0.1%) can smell potent. Solution:
-
Do not rely on smell. Run a TLC or LCMS.
-
Glassware: Rinse all glassware with a dilute bleach solution (sodium hypochlorite). This oxidizes residual sulfur or chlorinated organics and kills the smell.
Q3: I have a persistent emulsion.
Diagnosis: Chloroacetic acid acts as a surfactant when partially deprotonated, or your product is amphiphilic. Solution:
-
Saturate the aqueous layer with solid NaCl (Brine).
-
Filter the biphasic mixture through a pad of Celite. This physically breaks the surface tension bubbles.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 300, Chloroacetic acid. Retrieved from .
-
Biotage (2006). PS-Trisamine: Scavenger for Acid Chlorides and Sulfonyl Chlorides.[5] Technical Note TN0016.[5] (Referenced via Sopachem/Biotage technical data). .
-
Organic Syntheses (2013). Synthesis of N-Acylated Piperidines using Chloroacetyl Chloride. Org.[1][4][5][6][7] Synth. 2013, 90, 74-86.[4] Retrieved from .
-
BASF (2022). Chloroacetyl Chloride: Safety and Handling Guidelines. Retrieved from .
Sources
Optimizing reaction temperature for 2-chloro-N-(2-chloroacetyl)benzamide cyclization
Technical Support Center: Cyclization of 2-chloro-N-(2-chloroacetyl)benzamide
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of novel heterocyclic compounds. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the intramolecular cyclization of this compound. This reaction, a classic example of an intramolecular Friedel-Crafts acylation, is pivotal for constructing polycyclic scaffolds common in pharmaceutical development. Mastering this synthesis requires precise control over reaction parameters, with temperature being one of the most critical factors influencing yield, purity, and side product formation.
This document is designed to move beyond simple procedural steps, offering insights into the causality behind experimental choices to empower you to optimize this reaction effectively and troubleshoot challenges with confidence.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you may encounter during the cyclization of this compound.
Question 1: My reaction shows low or no conversion to the desired cyclized product. How does temperature contribute to this issue and what steps can I take?
Answer: A low or stalled reaction is a common hurdle, often directly linked to thermal conditions. The cause can be twofold: insufficient energy input or, conversely, thermal degradation.
-
Cause A: Insufficient Thermal Energy: The intramolecular Friedel-Crafts acylation has a significant activation energy barrier. If the temperature is too low, the reaction rate will be impractically slow, resulting in poor conversion even after extended periods.
-
Solution: A systematic temperature screen is the most effective approach. After the initial low-temperature addition of the Lewis acid catalyst (e.g., AlCl₃) to control the exotherm, the reaction temperature should be gradually increased. It is advisable to screen a range of temperatures, for instance, from room temperature up to the reflux temperature of the chosen solvent.[1] Monitoring the reaction by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) at each temperature point will reveal the optimal condition for conversion.[2][3]
-
-
Cause B: Degradation at High Temperatures: While heat can increase the reaction rate, excessive temperatures can lead to the decomposition of the starting material, the product, or the deactivation of the Lewis acid catalyst.[1][4]
-
Solution: If you suspect degradation (e.g., the appearance of multiple new spots on a TLC plate or a darkening of the reaction mixture), immediately reduce the temperature. The ideal temperature is a balance—high enough to drive the reaction forward efficiently but low enough to prevent significant degradation.[5] Consider using a milder Lewis acid if decomposition persists even at moderate temperatures.
-
Question 2: I am observing significant side product formation. How can I adjust the temperature to improve the selectivity for the intramolecular product?
Answer: The formation of side products is typically a result of competing reaction pathways, namely intermolecular reactions (polymerization/dimerization) and product decomposition. Temperature plays a crucial role in managing this balance.
-
Cause A: Intermolecular Reaction: At high concentrations and temperatures, the electrophilic acylium ion of one molecule can react with the aromatic ring of another, leading to oligomers or polymers instead of the desired intramolecular cyclization.
-
Solution: This issue is best addressed by applying the principle of high dilution, which inherently favors intramolecular processes.[1][6] However, temperature can also have an influence. While counterintuitive, sometimes higher temperatures can favor intramolecular cyclization over oligomerization.[7] This is because the entropic barrier for bringing two separate molecules together (intermolecular) can be more significant than the conformational requirements for the intramolecular reaction at elevated temperatures. The primary strategy should be to run the reaction at a low concentration (e.g., 0.01-0.05 M), but a temperature screen is still recommended to find the sweet spot where the intramolecular rate is maximized relative to the intermolecular rate.
-
-
Cause B: Product Instability: The cyclized product itself may be unstable under the reaction conditions, especially at high temperatures or over long reaction times, leading to further reactions or degradation.[1]
-
Solution: Use milder reaction conditions. This can be achieved by lowering the reaction temperature or reducing the reaction time. Monitor the reaction closely and quench it as soon as the starting material has been consumed to prevent over-exposure of the product to the harsh conditions.[1]
-
Question 3: My reaction starts cleanly, but after some time, I see a decrease in the desired product and an increase in impurities. What is the likely cause?
Answer: This scenario strongly suggests that your cyclized product is being formed but is then degrading under the reaction conditions. The key is to find the point of maximum product accumulation before significant degradation occurs.
-
Cause: Kinetically Favorable Formation, Thermodynamically Unfavorable Persistence: The activation energy for the desired cyclization is overcome, but the product is not stable under prolonged heating in the presence of a strong Lewis acid.
-
Solution: This problem requires a time-course study at a fixed, moderate temperature. Set up the reaction at a temperature where you have observed good initial conversion. Then, take aliquots from the reaction mixture at regular intervals (e.g., every 30 minutes) and quench them immediately. Analyze the composition of each aliquot by HPLC or NMR to determine the time at which the concentration of your desired product is at its maximum.[2] This "optimal reaction time" should then be used for future experiments at that temperature.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the reaction mechanism for the cyclization of this compound? This is an intramolecular Friedel-Crafts acylation.[8][9] A Lewis acid, typically AlCl₃, coordinates to the carbonyl oxygen of the chloroacetyl group and facilitates the departure of the chloride to form a resonance-stabilized acylium ion. This powerful electrophile is then attacked by the electron-rich benzene ring of the same molecule to form a six-membered ring, followed by deprotonation to restore aromaticity and yield the final tricyclic product.[1][10]
-
Q2: What is a good starting temperature for this reaction? A common and safe strategy is to begin at a low temperature, such as 0 °C (ice bath), for the portion-wise addition of the Lewis acid catalyst.[1] This helps to control the initial exothermic reaction. Once the addition is complete, the reaction can be allowed to slowly warm to room temperature or be gently heated to the desired screening temperature.[4]
-
Q3: How does temperature influence the choice of solvent? The reaction temperature you aim to screen will dictate your choice of solvent. For lower temperatures (0 to 40 °C), solvents like dichloromethane (DCM) are suitable. For higher temperatures, you would need to select a solvent with a higher boiling point, such as 1,2-dichloroethane or nitrobenzene, although the latter can sometimes alter product distribution.[1] Always ensure the solvent is anhydrous, as water will deactivate the Lewis acid catalyst.
-
Q4: What analytical techniques are best for monitoring this reaction? Thin-Layer Chromatography (TLC) is excellent for qualitative, real-time tracking of the consumption of starting material and the appearance of the product.[3] For quantitative analysis of yield and purity during optimization, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the preferred methods.[2][11]
-
Q5: What are the critical safety precautions for this experiment? This reaction involves hazardous materials and should be performed with appropriate safety measures.
-
Chemical Hazards: this compound and its precursors are irritants.[12][13] Lewis acids like AlCl₃ are corrosive and react violently with water. Handle all chemicals in a well-ventilated fume hood while wearing personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves.[14][15][16]
-
Reaction Hazards: The initial addition of the Lewis acid can be highly exothermic. Maintain slow, portion-wise addition at low temperatures to prevent the reaction from running away.[17]
-
Workup: The quenching step, typically done by pouring the reaction mixture onto crushed ice and acid, must be performed carefully and slowly to manage the vigorous reaction of any unreacted Lewis acid.[1]
-
Visualizations: Mechanism and Workflow
Caption: Reaction mechanism for intramolecular Friedel-Crafts acylation.
Caption: Step-by-step workflow for optimizing reaction temperature.
Experimental Protocol & Data
Protocol: Temperature Screening for Optimal Cyclization
Objective: To identify the optimal reaction temperature for the cyclization of this compound to maximize yield and purity.
Methodology:
-
Preparation: Set up four separate flame-dried, round-bottom flasks equipped with magnetic stir bars and reflux condensers under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Preparation: In each flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.05 M.
-
Catalyst Addition: Cool all flasks to 0 °C using an ice-water bath. To each flask, add anhydrous aluminum chloride (AlCl₃, 1.2 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Temperature Screening: After stirring for an additional 30 minutes at 0 °C, adjust each flask to its target temperature:
-
Flask 1: Maintain at 0 °C (ice bath).
-
Flask 2: Allow to warm to room temperature (~25 °C).
-
Flask 3: Heat to 40 °C (refluxing DCM) using a controlled heating mantle.
-
-
Reaction Monitoring: Monitor the progress of each reaction by taking small aliquots every hour and analyzing them by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent).
-
Quenching and Workup: Once the starting material in a given reaction is consumed (or after a set time, e.g., 6 hours), slowly and carefully pour the reaction mixture into a beaker containing crushed ice and a small amount of concentrated HCl.
-
Extraction and Purification: Transfer the quenched mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography on silica gel. Determine the isolated yield and assess the purity of the product from each reaction temperature using HPLC or ¹H NMR.
Data Summary: Effect of Temperature on Reaction Outcome
The following table summarizes hypothetical results from the temperature optimization protocol, illustrating a typical outcome for this type of reaction.
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Isolated Yield (%) | Purity (%) | Observations |
| 0 | 6 | ~20 | 15 | >98 | Very slow reaction, clean but impractical. |
| 25 (Room Temp) | 4 | >95 | 85 | >97 | Good conversion and high purity. |
| 40 (Reflux) | 2 | >99 | 78 | 92 | Faster reaction, but increased side products. |
Data are representative and for illustrative purposes only.
Based on this data, 25 °C represents the optimal temperature, providing the best balance of reaction rate, yield, and purity.
References
- BenchChem. (2025).
- Chemsrc. (2025). N-(2-CHLOROETHYL)BENZAMIDE | CAS#:26385-07-9.
- Santa Cruz Biotechnology.
- Wikipedia. (2024). Friedel–Crafts reaction.
- Benchchem. (2025).
- Benchchem. (2025).
- University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
- Chemos GmbH & Co.KG.
- BenchChem. (2025). Application Notes and Protocols for Optimizing Synthesis Conditions Using Response Surface Methodology.
- Thermo Fisher Scientific. (2010).
- Thermo Fisher Scientific. (2025).
- Klarek, M., et al. (2023). Optimization of the intramolecular cyclization-solvent effect.
- U:cris-Portal.
- Master Organic Chemistry. (2011). Common Blind Spot: Intramolecular Reactions.
- Chemistry LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.
- Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions.
- Mettler Toledo. (2012). New Experimental Techniques for Organic Synthesis.
- UVicSpace. (2021).
- Thieme Chemistry.
- ResearchGate. (2025). On-line reaction monitoring by mass spectrometry, modern approaches for the analysis of chemical reactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 3. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 8. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. N-(2-CHLOROETHYL)BENZAMIDE | CAS#:26385-07-9 | Chemsrc [chemsrc.com]
- 13. fishersci.com [fishersci.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. chemos.de [chemos.de]
- 16. assets.thermofisher.com [assets.thermofisher.com]
- 17. mt.com [mt.com]
Controlling exotherms during the synthesis of 2-chloro-N-(2-chloroacetyl)benzamide
Topic: Controlling exotherms during the synthesis of 2-chloro-N-(2-chloroacetyl)benzamide Ticket ID: #RXN-THERM-882 Status: Open Priority: Critical (Safety/Process Control)
Introduction: The Thermodynamic Challenge
Welcome to the Technical Support Center. You are likely accessing this guide because you are observing unexpected thermal behaviors—either sharp temperature spikes or concerning delays in heat release—during the acylation of 2-chlorobenzamide with chloroacetyl chloride .
The Core Problem: Synthesizing this compound involves forming an acyclic imide (diacylamine). Unlike standard amine acylations, the nitrogen atom in a primary amide (2-chlorobenzamide) is significantly less nucleophilic due to the electron-withdrawing benzoyl group and the steric hindrance of the ortho-chloro substituent.
This reduced reactivity creates a dangerous Thermal Accumulation Hazard . If you dose the highly reactive chloroacetyl chloride at low temperatures (0°C) and observe no immediate exotherm, you may be accumulating unreacted reagents. Upon warming to room temperature, the reaction rate accelerates exponentially, triggering a "runaway" event.
Module 1: Critical Process Parameters (Troubleshooting)
Issue A: "I added the reagent at 0°C, but the temperature didn't move. Is it safe to warm up?"
Verdict: NO. STOP IMMEDIATELY.
Diagnosis: You are likely experiencing Reagent Accumulation .
Technical Explanation: The activation energy (
-
Halt Addition: Stop dosing immediately.
-
Sample: Take a small aliquot for TLC or HPLC to check for product conversion.
-
Controlled Warming: If conversion is low (<5%), do not warm the bulk reactor rapidly. Raise the jacket temperature in 2°C increments, waiting 15 minutes between steps to observe the onset of the exotherm.
Issue B: "The temperature spikes violently with every drop. How do I control this?"
Verdict: Mass transfer or mixing limitation. Diagnosis: Localized "hot spots" due to poor agitation or high concentration. Technical Explanation: The reaction between chloroacetyl chloride and the base (e.g., Triethylamine/Pyridine) or the amide is instantaneous at the point of contact. If stirring is inefficient, heat cannot dissipate to the cooling jacket fast enough. Corrective Action:
-
Dilution: Dilute the chloroacetyl chloride in the reaction solvent (1:1 or 1:2 ratio) before addition.
-
Subsurface Addition: If possible, dose the reagent directly into the liquid vortex rather than letting it drip down the reactor wall (where cooling is inefficient).
-
RPM Check: Ensure the impeller is creating a vortex. For viscous slurries, switch to a pitch-blade or anchor impeller.
Issue C: "I see a delayed exotherm 30 minutes after addition finishes."
Verdict: Crystallization Exotherm or Delayed Onset. Diagnosis: The product, this compound, is likely precipitating. Crystallization is exothermic. Alternatively, the reaction is autocatalytic (HCl generated catalyzes the reaction). Corrective Action:
-
Distinguish: Check if the mixture has become a thick slurry. If yes, it's likely crystallization heat (usually manageable).
-
Solvent Swap: If the slurry is too thick, the heat transfer coefficient (
) drops. Add more solvent (e.g., Toluene or DCM) to maintain mobility.
Module 2: Safe Synthesis Protocol
This protocol is designed to minimize thermal accumulation by verifying reaction onset before bulk addition.
Reagents:
-
Substrate: 2-Chlorobenzamide (1.0 eq)
-
Reagent: Chloroacetyl chloride (1.2 eq)
-
Base: Pyridine or Triethylamine (1.1 eq) - Optional, but recommended to scavenge HCl.
-
Solvent: Toluene (preferred for heat capacity) or DCM (good solubility, but low boiling point).
Step-by-Step Workflow
-
Reactor Prep: Charge 2-chlorobenzamide and Solvent. Start agitation.
-
Base Addition: Add Base. Note: Mild exotherm possible here. Cool to 10°C.
-
The "Test Dose" (Critical Step):
-
Add only 5% of the Chloroacetyl chloride.
-
Wait 15 minutes.
-
Monitor Temperature (
). If rises by 1-2°C, the reaction has initiated. -
If NO rise: Warm to 20°C and wait. Do not proceed until an exotherm is detected.
-
-
Main Addition:
-
Once initiation is confirmed, cool back to target temperature (e.g., 5-10°C).
-
Add remaining Chloroacetyl chloride dropwise.
-
Rule: Addition rate must be slower than the cooling capacity. (
).
-
-
Post-Reaction: Stir at 20-25°C for 2 hours. Monitor for "tail" exotherms.
-
Quench: Add water slowly. Warning: Hydrolysis of excess acid chloride is violent.
Module 3: Visualization (Logic Flow)
The following diagram illustrates the "Feedback Loop" required for safe dosing. Do not bypass the "Check Onset" node.
Caption: Logic flow for the "Test Dose" strategy to prevent thermal runaway due to reagent accumulation.
Module 4: Comparative Data (Solvent & Base Effects)
The choice of solvent and base dramatically affects the heat profile.
| Parameter | Toluene (Recommended) | Dichloromethane (DCM) | DMF (Caution) |
| Boiling Point | 110°C (High safety margin) | 40°C (Risk of boil-over) | 153°C |
| Heat Capacity | Moderate | Low (Heats up fast) | High |
| Solubility | Moderate (Slurry likely) | Excellent (Homogeneous) | Excellent |
| Exotherm Risk | Low (Heat sink effect) | High (Low thermal mass) | Critical (Catalytic effect) |
| Base Effect | Pyridine: Forms sticky salts. | TEA: Soluble salts initially. | TEA: Fast reaction.[1][2] |
Why Toluene? Although DCM dissolves the reactants better, its low boiling point (40°C) means a small exotherm can cause the solvent to flash-boil, pressurizing the vessel. Toluene allows for a higher thermal ceiling and safer operation on scale.
References
-
BenchChem. (2025).[3][4] Application Notes and Protocols for the Synthesis of 3-(2-Chloroacetyl)benzamide. Retrieved from
-
National Institutes of Health (NIH). (2023). Case report: Occupational poisoning incident from a leak of chloroacetyl chloride. PMC. Retrieved from
-
IChemE. (1989). Incidents in the chemical industry due to thermal-runaway chemical reactions. Symposium Series No. 115. Retrieved from
-
NOAA. (2024). Chloroacetyl Chloride: Chemical Reactivity and Hazards. CAMEO Chemicals.[5] Retrieved from
-
H.E.L Group. (2024). What are thermal runaways, and why should we care about them? Retrieved from
Sources
Technical Support Hub: Stability & Storage of 2-chloro-N-(2-chloroacetyl)benzamide
Status: Operational Ticket ID: REF-734543-STAB Subject: Decomposition mitigation and storage protocols for CAS 734543-01-2
Executive Summary & Chemical Nature
2-chloro-N-(2-chloroacetyl)benzamide is not a standard stable amide; it is chemically classified as an acyclic imide (or N-acyl amide). Unlike simple amides, the nitrogen atom in this structure is flanked by two carbonyl groups. This electron-withdrawing environment delocalizes the nitrogen's lone pair, significantly weakening the C-N bonds and making the carbonyl carbons highly electrophilic.
Consequently, this compound acts as a potent acylating agent . While this reactivity is desired for its role as an intermediate in synthesizing quinazolin-4(3H)-ones, it renders the compound inherently unstable during storage. It is prone to rapid hydrolysis and autocatalytic degradation if specific environmental controls are not rigorously maintained.
The Degradation Mechanism (Root Cause Analysis)
To prevent decomposition, one must understand the molecular failure points. The degradation is primarily driven by moisture-induced hydrolysis, which follows an autocatalytic cycle.
The Hydrolysis Cascade
-
Initiation: Atmospheric moisture attacks the highly electrophilic carbonyl of the chloroacetyl group.
-
Cleavage: The acyclic imide bond breaks, releasing 2-chlorobenzamide and chloroacetic acid .
-
Autocatalysis: Chloroacetic acid is a strong organic acid (pKa ~2.87). Its presence lowers the local pH, protonating the remaining imide oxygen atoms and exponentially accelerating further hydrolysis.
Visualizing the Pathway
The following diagram illustrates the breakdown mechanism you are likely observing in your purity assays.
Figure 1: Hydrolytic degradation pathway showing the autocatalytic feedback loop caused by chloroacetic acid generation.
Storage & Handling Protocols
Standard "store at 4°C" instructions are insufficient for this compound due to its imide character.
The "Dry-Chain" Storage Standard
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (± 5°C) | Arrhenius equation dictates that lowering temp slows the hydrolysis rate significantly. |
| Atmosphere | Argon or Nitrogen | Displaces oxygen and, more importantly, atmospheric humidity.[1] |
| Container | Amber Glass + Parafilm | Amber glass prevents photo-degradation of the C-Cl bonds; Parafilm ensures seal integrity. |
| Desiccant | Active Silica/Sieves | Essential. Even minor headspace moisture can trigger the autocatalytic acid release. |
Handling Decision Tree
Follow this logic flow to minimize exposure during experimental use.
Figure 2: Decision matrix for handling reactive acyclic imides upon receipt and during experimentation.
Troubleshooting Guide (FAQs)
Q1: The compound has turned from white to yellow/beige. Is it still usable?
-
Diagnosis: Yellowing typically indicates photo-oxidation of the aryl chloride or the formation of HCl (acid degradation).
-
Action: Perform a melting point check. If the melting point has depressed by >2°C from the COA value (typically 103-106°C), the material is compromised. Recrystallization is recommended before use in sensitive steps.
Q2: Can I store stock solutions in DMSO or DMF?
-
Answer: NO.
-
Reasoning: While soluble, DMSO is hygroscopic. Any absorbed water will hydrolyze the compound rapidly. Furthermore, DMSO can act as a nucleophile towards the alkyl chloride moiety (Swern-like reactivity) at elevated temperatures. Always prepare solutions ex tempore (fresh).
Q3: I see a new peak in my HPLC at a lower retention time. What is it?
-
Analysis: This is likely 2-chlorobenzamide .
-
Validation: It is the primary hydrolysis product. It is more polar than the parent imide, leading to earlier elution on Reverse Phase (C18) columns.
Q4: How do I repurify degraded material?
-
Protocol:
-
Dissolve the crude solid in minimal dry dichloromethane (DCM).
-
Wash rapidly with cold, dilute sodium bicarbonate (NaHCO₃) solution. Note: This neutralizes the chloroacetic acid and removes it.
-
Dry the organic layer over MgSO₄ immediately.
-
Concentrate and recrystallize from a non-protic solvent system (e.g., Toluene/Hexane).
-
Quality Control & Validation Methods
To verify the integrity of your material before committing it to a synthesis batch, use these self-validating checks:
The "Silver Nitrate" Rapid Test (Qualitative)
-
Principle: The covalent C-Cl bonds are stable, but free HCl (degradation byproduct) reacts instantly.
-
Method: Dissolve 5mg of compound in 1mL ethanol. Add 1 drop of 0.1M AgNO₃.
-
Result:
-
Clear Solution: Material is good.
-
Immediate White Precipitate: Significant decomposition (Free HCl present).
-
HPLC Method (Quantitative)
-
Column: C18 (e.g., Agilent Zorbax), 3.5µm.
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 50% B to 90% B over 10 mins.
-
Detection: UV @ 254nm.[1]
-
Target: Parent peak should be >95%. Look for 2-chlorobenzamide (early eluting) and dimer impurities.
References
-
BenchChem. (2025).[1] Stability and Storage of N-(2-chloroacetyl)benzamide derivatives.[1] Retrieved from
-
National Institutes of Health (NIH). (1969). Comparative stability of benzamide, salicylamide, and some N-substituted derivatives. Journal of Pharmaceutical Sciences.[2] Retrieved from
-
Royal Society of Chemistry. (2023). Cation-controlled chemoselective synthesis of N-aroylureas and imides.[3] Organic Chemistry Frontiers.[3] Retrieved from
-
SciSpace. (2024). Synthesis of quinazolin-4(3H)-one derivatives via chloro-acyl chlorides.[4] Retrieved from
-
PubChem. (2025). Compound Summary: N-(2-chloroacetyl)benzamide.[1][5] Retrieved from
Sources
Validation & Comparative
1H NMR spectral analysis of 2-chloro-N-(2-chloroacetyl)benzamide
Topic: Structural Validation and Comparative NMR Profiling of 2-chloro-N-(2-chloroacetyl)benzamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Analytical Challenge
In the synthesis of quinazolinone-based pharmacophores (e.g., anticancer or sedative agents), This compound serves as the critical, often transient, acyclic imide intermediate. Its isolation and characterization are fraught with difficulty due to its tendency to undergo intramolecular cyclization to form 2-(chloromethyl)quinazolin-4(3H)-one or hydrolyze back to the starting material.
This guide provides a definitive technical comparison of the 1H NMR spectral performance of this target intermediate against its precursors and downstream cyclized products. Unlike standard characterization, this protocol focuses on Process Analytical Technology (PAT) —using NMR to distinguish the open-chain imide from the thermodynamically stable cyclic byproducts.
Experimental Protocol: High-Fidelity Capture
To successfully observe the acyclic imide, standard "walk-up" NMR protocols are insufficient due to the lability of the N-acyl bond.
Methodology: Kinetic Trapping Protocol
-
Solvent Selection: DMSO-d6 (anhydrous).
-
Rationale: Chloroform (
) often leads to poor solubility of the polar imide. However, standard DMSO often contains water which catalyzes hydrolysis. Use ampule-sealed anhydrous DMSO-d6.
-
-
Sample Concentration: 10–15 mg/mL.
-
Rationale: High concentrations promote aggregation; low concentrations lose the minor imide peaks to noise.
-
-
Temperature: 298 K (25°C) or lower.
-
Critical: Do NOT heat the sample to aid solubility. Heating >40°C accelerates the cyclization to the quinazolinone, rendering the spectrum representative of the product, not the intermediate.
-
-
Acquisition Parameters:
-
Pulse Angle: 30° (to prevent saturation of labile NH).
-
Relaxation Delay (
): 2.0 seconds (sufficient for the isolated ). -
Scans (
): 16–32 (rapid acquisition to minimize degradation time).
-
Comparative Spectral Analysis
The core "performance" of this analysis lies in resolving the Target (Imide) from the Starting Material (Primary Amide) and the Cyclized Product (Quinazolinone).
The Diagnostic Fingerprint Table
| Feature | Precursor (2-chlorobenzamide) | Target Intermediate (Acyclic Imide) | Alternative/Product (Cyclized Quinazolinone) |
| Structure | Cyclic Amide (Ring Closed) | ||
| NH Proton | 7.5 – 8.0 ppm (Broad, often 2 peaks or 1 broad hump) | 11.2 – 11.8 ppm (Sharp, very downfield due to di-acyl deshielding) | 12.4 – 12.7 ppm (Broad singlet, cyclic amide) |
| Absent | 4.60 – 4.75 ppm (Singlet, deshielded by two carbonyls) | 4.50 – 4.55 ppm (Singlet, rigid ring system) | |
| Aromatic H-6 | ~7.4 – 7.5 ppm | 7.7 – 7.9 ppm (Deshielded by anisotropy of imide carbonyls) | 8.1 – 8.2 ppm (Rigid planar system, strong deshielding) |
| Stability | Stable | Unstable (Cyclizes or Hydrolyzes) | Very Stable |
Technical Insight: The "Smoking Gun" for the target molecule is the
singlet shift . While the cyclized product also has a singlet, the acyclic imide's methylene protons are magnetically distinct due to the rotational freedom of the N-acyl bond, typically appearing slightly downfield (4.6–4.7 ppm) compared to the rigid quinazolinone (4.5 ppm).
Structural Logic & Signaling Pathways
The following diagrams illustrate the chemical pathway and the logical decision tree for spectral validation.
Figure 1: Synthesis & Degradation Pathway
Visualizing why the spectrum is often a mixture.
Caption: The target acyclic imide is a kinetic intermediate. Heat drives it to the green node (Cyclic); moisture drives it to the red node (Hydrolysis).
Figure 2: NMR Decision Logic
A self-validating workflow for peak assignment.
Caption: Logical workflow to distinguish the target imide from common artifacts using chemical shift correlations.
Detailed Mechanistic Analysis
The Imide Proton (NH) Anomaly
In the starting material (2-chlorobenzamide), the amide protons resonate at 7.5–8.0 ppm . Upon acylation to the target, the proton is flanked by two electron-withdrawing carbonyl groups (
-
Mechanism: The electron density is pulled strongly in two directions, significantly deshielding the proton.[1]
-
Observation: This shifts the signal dramatically downfield to 11.2–11.8 ppm .
-
Differentiation: If the signal disappears or broadens into the baseline at >12.5 ppm, the molecule has likely cyclized to the quinazolinone, where the NH is part of a heteroaromatic ring system (lactam tautomer).
The Methylene ( ) Probe
The chloroacetyl methylene group is the most reliable quantitative probe.
-
Chloroacetic Acid (Hydrolysis Impurity):
~4.2 ppm.[2] -
Target (Acyclic Imide):
~4.6–4.7 ppm. The anisotropy of the benzamide carbonyl (ortho to the chain) influences this shift. -
Cyclized Product:
~4.5 ppm. The formation of the rigid ring locks the methylene group into a specific planar orientation, slightly shielding it compared to the free-rotating acyclic chain.
Aromatic Region Complexity
The 2-chloro substituent creates a permanent dipole and steric clash.
-
H-6 (Ortho to Carbonyl): In the target imide, the bulky N-(2-chloroacetyl) group forces the carbonyl out of plane with the benzene ring less than in the cyclized form. However, the H-6 proton is still heavily deshielded (~7.8 ppm).
-
Differentiation: In the cyclized quinazolinone, the ring fusion is planar. The proton at position 5 (equivalent to H-6 in the precursor) is locked in the deshielding cone of the carbonyl, shifting it further downfield to >8.1 ppm .
References
-
Zhang, J., et al. (2016). "A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives." Molecules.
- Relevance: Provides definitive spectral data for the cyclized alternative (quinazolinone) to establish the baseline for comparison.
-
National Institute of Standards and Technology (NIST). "Mass and NMR data for N-(2-chloroethyl)benzamide derivatives." NIST Chemistry WebBook.
- Relevance: Validates fragmentation and spectral logic for acyclic benzamide deriv
-
Yu, X., et al. (2018). "Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides." Journal of Organic Chemistry.
- Relevance: Details the reactivity of 2-chlorobenzamide and the conditions under which the acyclic intermedi
-
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics.
- Relevance: Essential for distinguishing the target's methylene singlet from water or solvent s
Sources
FT-IR Characterization Guide: 2-Chloro-N-(2-chloroacetyl)benzamide
[1]
Executive Summary
Target Molecule: this compound
Chemical Class: Acyclic Imide (
Spectral Comparison: Product vs. Alternatives
In a synthetic context, the "alternatives" are the precursors. A successful reaction must be validated by the disappearance of precursor bands and the emergence of product-specific features.
Comparative Characteristic Bands Table
| Functional Group | Precursor A (2-Chlorobenzamide) | Reagent B (Chloroacetyl Chloride) | Target Product (this compound) | Diagnostic Insight |
| N-H Stretch | Doublet ~3350 & 3180 cm | None | Singlet ~3250–3280 cm | Disappearance of the doublet confirms substitution at the nitrogen.[1] |
| C=O Stretch | Single Band ~1660–1680 cm | High Freq Singlet ~1800 cm | Doublet High: ~1730–1745 cm | CRITICAL: Acyclic imides exhibit coupled carbonyl vibrations (symmetric/asymmetric), creating a distinct "doublet." |
| Amide II | Strong ~1620 cm | None | Weak/Shifted ~1500–1550 cm | The strong Amide II band of the primary amide diminishes significantly.[2] |
| C-Cl Stretch | Aromatic Only ~1050 & 740 cm | Aliphatic Only ~780–790 cm | Both Present ~1050 (Ar) & ~790 (Aliph) | Presence of the aliphatic C-Cl band (~790 cm |
Note on the Imide Doublet: The high-frequency band (~1735 cm
) arises from the asymmetric stretching of the O=C–N–C=O system. This is the most reliable marker to distinguish the product from the starting benzamide.
Structural Validation Logic (Graphviz)
The following diagram illustrates the logical decision tree for validating the synthesis using FT-IR data.
Caption: Logical workflow for validating the conversion of 2-chlorobenzamide to this compound via FT-IR inspection.
Detailed Experimental Protocol
To ensure reproducibility and accurate band assignment, follow this protocol. This method minimizes moisture interference, which can obscure the critical N-H and C=O regions.
Materials Required[1][3][4][5][6][7][8][9][10]
-
Sample: Dry powder of synthesized this compound.
-
Matrix: Spectroscopic grade Potassium Bromide (KBr) or Diamond ATR Crystal.[1]
-
Desiccant: Silica gel or P
O (for drying sample).[1]
Step-by-Step Methodology
-
Sample Preparation (Drying):
-
Why: Imides are susceptible to hydrolysis and hygroscopic moisture can broaden the N-H band, mimicking a primary amide.
-
Action: Dry the sample in a vacuum desiccator over P
O for at least 4 hours prior to analysis.
-
-
Background Collection:
-
Collect a background spectrum (air) with 32 scans at 4 cm
resolution.[1] Ensure the CO doublet (2350 cm ) is minimized.
-
-
Measurement (ATR Method - Recommended):
-
Place 2–5 mg of sample onto the crystal.
-
Apply high pressure using the anvil clamp to ensure intimate contact.
-
Note: ATR intensities for high-wavenumber bands (N-H) may appear weaker than in transmission modes due to depth of penetration effects.[1]
-
-
Data Processing:
-
Apply Baseline Correction to flatten the region between 1800–2500 cm
.[1] -
Normalize the spectrum to the strongest band (likely the C=O stretch at ~1735 cm
or the aromatic ring breathing at ~1480 cm ) for comparison with reference standards.
-
-
Critical Checkpoint:
Mechanistic Interpretation of Bands
The "Imide Shift" Phenomenon
The most confusing aspect for researchers is often the shift of the carbonyl band. In the starting material (2-chlorobenzamide), resonance between the nitrogen lone pair and the carbonyl oxygen lowers the bond order, placing the C=O stretch at ~1660 cm
In the product, the nitrogen lone pair is competitive between two carbonyl groups. This "tug-of-war" reduces the resonance donation to both carbonyls compared to the primary amide, increasing the double-bond character of both.[1] Consequently:
-
Force Constant Increase: The bonds are stiffer, shifting frequencies higher.[1]
-
Coupling: The two carbonyls vibrate in-phase (symmetric) and out-of-phase (asymmetric), splitting the single amide band into a doublet [2].[1]
The Chloroacetyl Marker
The C-Cl stretch is highly sensitive to its environment.[1]
-
Aromatic C-Cl: The chlorine on the benzene ring is firmly attached (sp
carbon).[1] Its band (~1050 cm ) remains relatively static during the reaction.[1] -
Aliphatic C-Cl: The new chloroacetyl group introduces a C-Cl bond on an sp
carbon.[1] This appears as a distinct medium-intensity band in the 780–790 cm region, serving as a "fingerprint" for the successful acylation [3].[1]
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][3] (Refer to Chapter 2 for Imide coupling frequencies).
-
NIST Chemistry WebBook. (2023).[1] Infrared Spectrum of N-Acetylbenzamide. National Institute of Standards and Technology.[1] Available at: [Link] (Serves as the structural analog for the imide doublet assignment).
-
Socrates, G. (2001).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[1] (Standard reference for C-Cl aliphatic vs aromatic assignments).
Comparing reactivity of 2-chloro vs 4-chloro-N-(2-chloroacetyl)benzamide
This guide provides an in-depth technical comparison of 2-chloro-N-(2-chloroacetyl)benzamide and 4-chloro-N-(2-chloroacetyl)benzamide . These compounds are
Part 1: Structural & Electronic Analysis
The core structural difference lies in the regiochemistry of the chlorine substituent on the benzoyl ring (ortho vs. para). This positional isomerism fundamentally alters the electronic landscape and steric profile of the molecule, dictating its stability and reactivity.
The Ortho-Effect (2-Chloro Isomer)
-
Steric Inhibition of Resonance: In the 2-chloro isomer, the bulky chlorine atom at the ortho position creates significant steric strain. This forces the benzoyl ring to twist out of planarity with the amide carbonyl system. Consequently, the
-resonance overlap between the phenyl ring and the carbonyl group is diminished or broken. -
Electronic Consequences: With resonance disabled, the electron-withdrawing inductive effect (-I) of the chlorine and the phenyl ring dominates. This makes the 2-chlorobenzoyl group a stronger electron-withdrawing group (EWG) than its para counterpart.
-
Evidence: The pKa of 2-chlorobenzoic acid (2.94) is significantly lower than 4-chlorobenzoic acid (3.98), illustrating this enhanced electron withdrawal.
-
The Para-Effect (4-Chloro Isomer)
-
Resonance Stabilization: In the 4-chloro isomer, the molecule can adopt a planar conformation. The chlorine atom exerts an inductive withdrawing effect (-I), but this is partially offset by resonance donation (+R) into the ring.
-
Electronic Consequences: The 4-chlorobenzoyl group is a weaker EWG compared to the ortho isomer. The nitrogen lone pair can delocalize more effectively across the entire conjugated system, rendering the central imide nitrogen slightly less electron-deficient.
Part 2: Reactivity Comparison
The reactivity profile is defined by two competing pathways: Nucleophilic Alkylation (the desired reaction with thiols) and Hydrolytic Cleavage (degradation).
Comparison Table: Reactivity & Stability
| Feature | 2-Chloro Isomer (Ortho) | 4-Chloro Isomer (Para) | Mechanistic Driver |
| Alkylating Power ( | Higher | Moderate | Stronger EWG in ortho activates the |
| Hydrolytic Stability | Higher | Lower | Ortho-steric bulk shields the benzoyl carbonyl from water attack. |
| Solubility | Higher in non-polar solvents | Lower (Higher MP) | Disrupted symmetry/packing in ortho lowers lattice energy. |
| Synthesis Rate | Slower | Faster | Steric hindrance at the amide nitrogen retards acylation during synthesis. |
Detailed Reactivity Analysis
1. Cysteine Alkylation (
-
Mechanism: The benzoyl group pulls electron density from the imide nitrogen. A more electron-deficient nitrogen is less able to donate density to the chloroacetyl carbonyl, making that carbonyl more ketone-like (electrophilic). A more electrophilic carbonyl stabilizes the transition state for
attack at the adjacent carbon.
2. Hydrolytic Stability (Imide Cleavage) Acyclic imides are prone to hydrolysis, cleaving into the amide and acid.
-
Mechanism: Hydrolysis initiates via nucleophilic attack of water/hydroxide at the carbonyl carbons.
Part 3: Experimental Protocols
A. Synthesis of N-(2-chloroacetyl)benzamides
Note: Due to the lower nucleophilicity of chlorobenzamides, aggressive conditions are required.
Reagents:
-
Starting Amide: 2-chlorobenzamide (for A) or 4-chlorobenzamide (for B).
-
Acylating Agent: Chloroacetyl chloride (1.2 eq).[1]
-
Solvent: Dry Toluene or 1,2-Dichloroethane (DCE).
-
Catalyst: Conc.
(catalytic) or reflux conditions.
Protocol:
-
Dissolution: Dissolve 10 mmol of the substituted benzamide in 20 mL of dry toluene under
atmosphere. -
Addition: Add 12 mmol of chloroacetyl chloride dropwise.
-
Critical Step: For the 2-chloro isomer , add 1-2 drops of conc.
to catalyze the reaction, as steric hindrance will significantly slow the uncatalyzed thermal reaction.
-
-
Reflux: Heat the mixture to reflux (110°C) for 4–6 hours. Monitor via TLC (EtOAc/Hexane 3:7).[1] The 4-chloro variant typically completes in 3 hours; the 2-chloro may require 6+ hours.
-
Workup: Cool to RT. Concentrate in vacuo. Redissolve in EtOAc and wash with cold saturated
(rapidly, to avoid hydrolysis) and brine. -
Purification: Recrystallize from Ethanol/Hexane.
B. Kinetic Assay: Thiol Reactivity (GSH Assay)
This self-validating protocol measures the second-order rate constant (
-
Preparation: Prepare a 10 mM stock of the test compound in DMSO. Prepare a 10 mM stock of Reduced Glutathione (GSH) in PBS buffer (pH 7.4).
-
Reaction: Mix equal volumes (e.g., 500 µL) of compound and GSH stocks in a UV-transparent cuvette (Final conc: 5 mM each).
-
Monitoring: Track the consumption of the imide or the formation of the adduct via HPLC or UV absorbance (if distinct). Alternatively, use Ellman’s Reagent (DTNB) to quantify remaining free thiols at time points (0, 5, 10, 20, 40, 60 min).
-
Calculation: Plot
vs. time. The slope of the line represents the second-order rate constant .-
Expectation: Slope (2-Cl) > Slope (4-Cl).
-
Part 4: Visualizing the Pathway
The following diagram illustrates the synthesis and divergent reactivity pathways, highlighting the steric blockade unique to the ortho isomer.
Caption: Divergent pathways for N-acylbenzamides. The 2-chloro substituent (Ortho) sterically inhibits hydrolysis while electronically activating the alkylation warhead.
References
-
Lindley, H. (1960).[2] A study of the kinetics of the reaction between thiol compounds and chloroacetamide. Biochemical Journal, 74(3), 577–584.[2] Link
-
Soundararajan, S., & Vold, M. J. (1958). The rate of hydrolysis of chloroacetamide in aqueous acid. Proceedings of the Indian Academy of Sciences - Section A, 46, 303–314. Link
-
Abdel-Latif, E., et al. (2019).[3] Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 50(2). Link[3]
-
Sigma-Aldrich. (n.d.). Product Specification: 4-chloro-N-(2-chloroacetyl)benzamide (CAS 729582-33-6).[4] Link
- Taft, R. W. (1956). Separation of Polar, Steric, and Resonance Effects in Reactivity. Steric Effects in Organic Chemistry, Wiley, New York. (Foundational text on Ortho/Steric parameters).
Sources
A Comparative Crystallographic Analysis of Benzamide Derivatives: Predicting the Structure of 2-chloro-N-(2-chloroacetyl)benzamide
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's three-dimensional structure is paramount for predicting its physicochemical properties, biological activity, and potential for polymorphism. While spectroscopic methods like NMR and IR provide valuable insights into molecular connectivity, single-crystal X-ray diffraction remains the unequivocal gold standard for elucidating the precise spatial arrangement of atoms within a crystalline solid.
This guide presents a comparative analysis of the crystal structures of several substituted benzamide derivatives to infer the likely structural characteristics of the yet-unreported 2-chloro-N-(2-chloroacetyl)benzamide. By examining the crystallographic data of closely related compounds, we can anticipate key features such as molecular conformation, intermolecular interactions, and crystal packing. This approach provides a robust framework for understanding the solid-state behavior of this target molecule and serves as a valuable resource for its future synthesis and characterization.
The Challenge: Absence of Direct Crystallographic Data
A thorough search of the current crystallographic literature and databases reveals no publicly available single-crystal X-ray diffraction data for this compound. This absence necessitates a predictive approach grounded in the established crystal engineering principles and observed structural motifs in analogous compounds. The insights gleaned from these comparisons are crucial for guiding synthetic chemists in obtaining suitable single crystals and for computational chemists in developing accurate molecular models.
Comparative Analysis with Structurally Related Benzamides
To construct a hypothetical model for the crystal structure of this compound, we will draw comparisons with the known crystal structures of several related benzamide derivatives. The primary points of comparison will be the overall molecular conformation, the nature of intermolecular hydrogen bonding, and the resulting crystal packing.
Molecular Conformation: Torsional Angles and Planarity
A critical determinant of a benzamide's crystal structure is the relative orientation of its constituent functional groups, which can be quantified by dihedral angles. In many reported benzamide structures, the amide linkage plays a central role in dictating the overall molecular shape.
For instance, in the structure of 2-chloro-N-(2,6-dichlorophenyl)benzamide, the amide group exhibits a dihedral angle of 59.8(1)° with the benzoyl ring.[1] Similarly, related compounds show a range of dihedral angles between the aromatic rings, which can influence the efficiency of crystal packing. In 2-chloro-N-(2-methylphenyl)benzamide, the two aromatic rings are nearly coplanar, with a dihedral angle of 4.08(18)°.[2] Conversely, in 2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide, the dihedral angle between the two benzene rings is a much larger 67.43(9)°.[3]
For this compound, we can anticipate that the molecule will adopt a conformation that minimizes steric hindrance while maximizing favorable intermolecular interactions. The presence of the chloroacetyl group introduces additional conformational flexibility around the N-C bond.
Intermolecular Interactions: The Role of Hydrogen Bonding
A recurring and dominant motif in the crystal structures of benzamides is the formation of intermolecular N—H···O hydrogen bonds. These interactions often lead to the assembly of molecules into one-dimensional chains or more complex networks.
-
In 2-chloro-N-(2,6-dichlorophenyl)benzamide, molecules are linked by N—H···O hydrogen bonds into infinite chains running along the b-axis.[1]
-
Similarly, the crystal structure of 2-chloro-N-(2-methylphenyl)benzamide features N—H···O hydrogen bonds that connect molecules into infinite chains along the a-axis.[2]
-
This hydrogen bonding pattern is also observed in 2-chloro-N-(2,6-dimethylphenyl)benzamide, where N—H···O hydrogen bonds link molecules into chains.[4]
Given the presence of both a hydrogen bond donor (the N-H group) and two potential hydrogen bond acceptors (the two carbonyl oxygen atoms) in this compound, it is highly probable that its crystal structure will also be dominated by N—H···O hydrogen bonds, leading to the formation of supramolecular chains. The specific chain motif will depend on the overall molecular conformation and steric factors.
The logical workflow for determining and comparing these crystal structures is illustrated in the following diagram:
Figure 1. Workflow for Crystal Structure Determination and Comparative Analysis.
Predicted Crystallographic Parameters and Data
Based on the analysis of related compounds, we can tabulate the expected range of crystallographic parameters for this compound. This provides a valuable baseline for future experimental work.
| Parameter | Predicted Value/Range | Rationale from Comparative Structures |
| Crystal System | Monoclinic or Orthorhombic | These are common crystal systems for substituted benzamides.[1][2][5] |
| Space Group | P2₁/c, Pca2₁, or similar | These space groups are frequently observed for benzamide derivatives.[1][5] |
| Z (molecules/unit cell) | 4 | A value of 4 is common for these types of structures in the predicted space groups.[1][2] |
| Hydrogen Bonding | N—H···O | This is the dominant intermolecular interaction in all examined comparative structures.[1][2][4] |
| Supramolecular Motif | Infinite chains | The N—H···O hydrogen bonds are expected to lead to the formation of one-dimensional chains.[1][2] |
Experimental Protocol for Single-Crystal X-ray Diffraction
For researchers aiming to determine the crystal structure of this compound, the following generalized experimental protocol, based on standard crystallographic practices, is recommended.[6]
Synthesis and Crystallization
The initial and often most challenging step is the synthesis of the target compound and the subsequent growth of high-quality single crystals.
-
Synthesis: this compound can be synthesized via the acylation of 2-chlorobenzamide with chloroacetyl chloride. A suitable base, such as triethylamine or sodium bicarbonate, is typically used to neutralize the HCl byproduct.[7]
-
Crystallization: Slow evaporation of a saturated solution of the purified compound is a common and effective method for growing single crystals. A variety of solvents should be screened, including ethanol, ethyl acetate, and dichloromethane, as well as solvent mixtures.
Data Collection
Once a suitable single crystal is obtained, X-ray diffraction data can be collected.
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.4 mm in each dimension) is mounted on a goniometer head.
-
Diffractometer: Data is collected using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Data Collection Strategy: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated through a range of angles.
Structure Solution and Refinement
The collected diffraction data is then processed to solve and refine the crystal structure.
-
Data Reduction: The raw diffraction images are processed to yield a set of indexed reflections with their corresponding intensities.
-
Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods, typically with software such as SHELXS.
-
Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data using a least-squares minimization procedure, commonly with software like SHELXL. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
The relationship between the experimental steps and the resulting structural information is depicted below:
Figure 2. From Experiment to Insight: The Crystallographic Workflow.
Conclusion
While the definitive crystal structure of this compound awaits experimental determination, a comparative analysis of structurally related benzamides provides a strong predictive foundation. We anticipate a structure characterized by a non-planar conformation and the formation of infinite chains through intermolecular N—H···O hydrogen bonds. The experimental protocols and comparative data presented in this guide offer a comprehensive roadmap for researchers to successfully elucidate and understand the solid-state architecture of this and other novel benzamide derivatives. The ultimate determination of this crystal structure will not only complete our understanding of this specific molecule but also contribute to the broader knowledge of crystal engineering and its application in the rational design of functional molecular materials.
References
-
2-Chloro-N-(2,6-dichlorophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, E64(7), o1493. [Link]
-
2-Chloro-N-(2-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, E68(10), o1936. [Link]
-
Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. SciSpace, 2020. [Link]
-
N-(2-chloroacetyl)benzamide (C9H8ClNO2). PubChemLite. [Link]
-
2-Chlorobenzamide. PubChem. [Link]
-
Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. ResearchGate, 2024. [Link]
-
2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide. ResearchGate, 2010. [Link]
-
2-Chloro-N-(4-methoxyphenyl)benzamide. ResearchGate, 2010. [Link]
-
2-Chloro-N-(2,6-dimethylphenyl)benzamide. ResearchGate, 2012. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
